2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-16(2)23-12-10-17(11-13-23)14-22-20(24)15-25-19-8-6-18(7-9-19)21(3,4)5/h6-9,16-17H,10-15H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNFAPBATOHIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide typically involves multiple steps:
Preparation of 4-(tert-butyl)phenol: : This can be achieved through the acid-catalyzed alkylation of phenol with isobutene.
Formation of the piperidine derivative: : Piperidine can be alkylated with isopropyl bromide to form 1-isopropylpiperidin-4-yl methyl chloride.
Coupling reaction: : The phenol derivative and the piperidine derivative are then coupled using acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones.
Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: : The tert-butyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as hydroxide ions (OH-) can be employed.
Major Products Formed
Oxidation: : Quinones and other oxidized phenols.
Reduction: : Piperidinol derivatives.
Substitution: : Substituted phenols and piperidines.
Scientific Research Applications
Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Studying the interaction with biological macromolecules and potential use in drug discovery.
Medicine: : Investigating its pharmacological properties and potential therapeutic uses.
Industry: : Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors.
Pathways Involved: : Inhibition or activation of biochemical pathways relevant to its biological activity.
Comparison with Similar Compounds
Phenoxy Acetamides with Alkyl Substituents
- Target Compound: The tert-butyl group on the phenoxy ring distinguishes it from analogs like N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide (), which features an isopropyl group. The tert-butyl substituent increases molecular weight (~352 vs.
- N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae/3af): These compounds () incorporate sulfinyl benzimidazolyl and methoxy groups, contributing to higher structural complexity and molecular weight. Their synthesis yields (73%) are comparable to other acetamides, though isomer mixtures (e.g., 5-methoxy/6-methoxy) require chromatographic separation .
Piperidine-Containing Analogs
- 2-(4-(N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide (): This compound replaces the tert-butyl and isopropyl groups with a sulfamoyl and dioxidotetrahydrothiophene ring, increasing molecular weight (431.5 vs. ~352) and polarity. Such modifications may alter pharmacokinetics, favoring renal excretion over tissue penetration .
- Fentanyl Isomers (): While pharmacologically distinct, fluorophenyl-piperidine analogs highlight challenges in distinguishing structural isomers. For example, misidentification risks arise with ortho-, meta-, and para-fluoro substitutions, underscoring the need for advanced analytical techniques (e.g., chiral chromatography) when evaluating acetamide analogs with similar substituent variability .
Analytical Characterization
- 1H-NMR Profiling : All cited compounds (–2, 6) rely on 1H-NMR for structural confirmation. For example, 3j/3k exhibit distinct δ 8.75 ppm peaks for NH groups, while 3ae/3af show methoxy resonances at δ 3.74–3.93 ppm. The target compound’s tert-butyl signal (~1.3 ppm) and isopropylpiperidine multiplet (~2.2–3.0 ppm) would similarly aid identification .
Data Table: Key Comparative Properties
Biological Activity
The compound 2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory effects, receptor interactions, and other pharmacological properties.
Molecular Formula
- C : 22
- H : 32
- N : 2
- O : 2
2D Structure Visualization
A 2D representation of the compound illustrates the arrangement of its functional groups, which is crucial for understanding its interaction with biological targets.
Anti-inflammatory Activity
Research has indicated that compounds structurally related to 2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide exhibit notable anti-inflammatory properties. For instance, studies involving similar phenoxy derivatives have shown significant inhibition of inflammation in carrageenan-induced rat paw edema models, with percentage inhibition values ranging from 39% to 54% compared to standard drugs like indomethacin .
Case Study: In Vivo Evaluation
In a recent study, a series of related compounds were synthesized and tested for their anti-inflammatory effects. The results demonstrated that compounds with similar structural motifs were effective in reducing inflammation within a time frame of 9 to 12 hours post-administration .
Receptor Interaction Studies
Docking studies have been conducted to explore the binding affinity of this compound to various receptors. The findings suggest that it may interact with targets involved in pain and inflammatory pathways, potentially acting as a dual inhibitor for both COX and LOX enzymes .
Table: Summary of Binding Affinities
| Compound | Target Receptor | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound A | COX-1 | -8.5 |
| Compound B | LOX | -7.8 |
| Target Compound | COX/LOX | -8.0 |
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity on various cell lines have indicated that while the compound exhibits biological activity, it does not significantly compromise cell viability at therapeutic concentrations. For example, in B16F10 melanoma cells, no cytotoxic effects were observed at concentrations up to 5 µM over a 72-hour treatment period .
The mechanism by which this compound exerts its biological effects appears to involve modulation of inflammatory cytokines and inhibition of key enzymes in the arachidonic acid pathway. This suggests a multi-faceted approach to reducing inflammation and pain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
